8-Bromochroman-2-one
Description
8-Bromochroman-2-one is a brominated derivative of chroman-2-one (a bicyclic lactone structure with a benzene ring fused to a dihydrofuran-2-one moiety). The bromine atom at the 8th position introduces distinct electronic and steric effects, influencing its reactivity, stability, and biological interactions. Key characteristics include:
Properties
IUPAC Name |
8-bromo-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGSPMWCWNNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromochroman-2-one typically involves the bromination of chroman-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the chroman-2-one structure using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent like acetic acid or chloroform, and a catalyst such as iron (III) bromide (FeBr3) to facilitate the bromination process .
Industrial Production Methods: Industrial production of 8-Bromochroman-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Bromochroman-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding chroman-2,3-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to 8-bromochroman using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Chroman-2,3-dione.
Reduction: 8-Bromochroman.
Substitution: 8-Amino or 8-thiochroman-2-one derivatives.
Scientific Research Applications
Chemical Properties and Structure
8-Bromochroman-2-one belongs to the chromanone family, characterized by a chromene ring with a bromine substituent at the 8-position. Its molecular formula is with a molecular weight of 227.05 g/mol. The presence of the bromine atom enhances its reactivity and biological activity, making it a versatile scaffold in medicinal chemistry.
Synthetic Routes
The synthesis of 8-Bromochroman-2-one typically involves bromination of chroman-2-one through electrophilic aromatic substitution. Common methods include:
- Bromination Agents : Bromine (Br₂) or N-bromosuccinimide (NBS).
- Catalysts : Iron (III) bromide (FeBr₃).
- Solvents : Acetic acid or chloroform.
Scientific Research Applications
The compound has several notable applications across different fields:
Medicinal Chemistry
8-Bromochroman-2-one is investigated for its potential therapeutic effects, particularly in cancer treatment. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : It induces apoptosis and cell cycle arrest in cancer cell lines such as Hep-G2 and Caco-2.
- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various bacterial strains.
Chemical Reactions
8-Bromochroman-2-one undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution:
| Reaction Type | Example Reaction | Major Products |
|---|---|---|
| Oxidation | in acidic medium | Chroman-2,3-dione |
| Reduction | or | 8-Bromochroman |
| Nucleophilic Substitution | Amines or thiols with base | 8-Amino or 8-thiochroman-2-one derivatives |
Cytotoxic Effects
The cytotoxic properties of 8-Bromochroman-2-one have been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Hep-G2 | 3.22 | Induces apoptosis |
| Caco-2 | 11.89 | Cell cycle arrest |
| HSC-39 | 6.50 | Significant growth inhibition |
These findings suggest that the compound could be a promising candidate for anticancer therapies.
Anticancer Activity
A study revealed significant growth inhibition and apoptosis induction in multiple cancer cell lines, highlighting the compound's potential as an antitumor agent.
Antimicrobial Properties
Research focused on the antimicrobial activity of derivatives demonstrated effectiveness against various bacterial strains, suggesting applications in antibiotic development.
Synthesis and Evaluation
A comprehensive study outlined the synthesis of novel derivatives and their biological evaluations, indicating that modifications at specific positions could enhance cytotoxicity and selectivity towards cancer cells.
Mechanism of Action
The mechanism of action of 8-Bromochroman-2-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Electronic Differences
The position and type of substituents significantly alter the properties of chromanone derivatives. Below is a comparative analysis of 8-Bromochroman-2-one with its analogs:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |
|---|---|---|---|---|
| 8-Bromochroman-2-one | Br at position 8 | C₉H₇BrO₂ | 227.05 | Enhanced electrophilicity, potential bioactivity (inferred) |
| 6-Bromochroman-2-one | Br at position 6 | C₉H₇BrO₂ | 227.05 | Antimicrobial, antioxidant activities |
| Chroman-2-one | No substituents | C₉H₈O₂ | 148.16 | Baseline reactivity; limited bioactivity |
| 6-Iodochroman-2-one | I at position 6 | C₉H₇IO₂ | 274.06 | Larger atomic radius; slower reaction kinetics |
| 8-Methoxy-chroman-2-one | OMe at position 8 | C₁₀H₁₀O₃ | 178.19 | Electron-donating group reduces electrophilicity |
| 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one | Br (6), OMe (8), 2×Me (4) | C₁₂H₁₃BrO₃ | 295.15 | Synergistic effects of Br and OMe; improved biological activity |
Key Observations :
- Positional Effects : Bromine at position 8 (vs. 6) alters the molecule’s dipole moment and steric profile. For example, 6-Bromochroman-2-one’s antimicrobial activity is attributed to Br at position 6 optimizing interactions with microbial enzymes , whereas Br at position 8 may target different binding pockets.
- Substituent Synergy : Compounds with multiple substituents (e.g., 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one) exhibit enhanced biological activity due to combined electronic and steric effects .
Biological Activity
8-Bromochroman-2-one is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
8-Bromochroman-2-one belongs to the chromanone family, characterized by a chromene ring with a bromine substituent at the 8-position. Its molecular formula is . The presence of the bromine atom significantly influences its chemical reactivity and biological activity, enhancing its potential as a therapeutic agent.
The biological activity of 8-Bromochroman-2-one is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, it exhibits inhibitory effects on monoamine oxidase (MAO) isoforms, which are implicated in neurodegenerative diseases and cancer .
- Cell Cycle Arrest : Studies indicate that derivatives of 8-Bromochroman-2-one induce cell cycle arrest and apoptosis in cancer cell lines, such as Hep-G2 (hepatoma) and Caco-2 (colon carcinoma) cells. The mechanism may involve dual inhibition of topoisomerases and tubulin .
Cytotoxic Effects
Research has demonstrated the cytotoxic properties of 8-Bromochroman-2-one against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Hep-G2 | 3.22 | Induces apoptosis |
| Caco-2 | 11.89 | Cell cycle arrest |
| HSC-39 | 6.50 | Significant growth inhibition |
These findings suggest that 8-Bromochroman-2-one could be a promising candidate for developing anticancer therapies.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of 8-Bromochroman-2-one on several cancer cell lines, revealing significant growth inhibition and induction of apoptosis. The study highlighted the compound's potential as an antitumor agent due to its selective toxicity towards malignant cells while sparing normal cells.
- Antimicrobial Properties : Another research effort focused on the antimicrobial activity of 8-Bromochroman-2-one derivatives. These compounds demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .
- Synthesis and Evaluation : A comprehensive study outlined the synthesis of novel derivatives of 8-Bromochroman-2-one and their biological evaluations. The results indicated that modifications at specific positions could enhance cytotoxicity and selectivity towards cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
